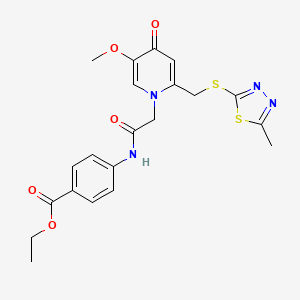

ethyl 4-(2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate

Description

Ethyl 4-(2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a structurally complex heterocyclic compound featuring a pyridinone core substituted with a methoxy group and a thiadiazole-thiomethyl moiety. The benzoate ester at the 4-position introduces lipophilicity, while the acetamido linker facilitates interactions with biological targets.

Properties

IUPAC Name |

ethyl 4-[[2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c1-4-30-20(28)14-5-7-15(8-6-14)22-19(27)11-25-10-18(29-3)17(26)9-16(25)12-31-21-24-23-13(2)32-21/h5-10H,4,11-12H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUIVZSMAWADPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a complex compound that incorporates several pharmacologically relevant moieties, including a thiadiazole and a pyridine derivative. This article reviews the biological activities associated with this compound and its structural components, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The compound features:

- Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.

- Pyridine derivative : Often associated with neuroprotective and anti-inflammatory properties.

- Methoxy and benzoate groups : These functional groups can enhance solubility and biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example:

- Compounds with the 1,3,4-thiadiazole core have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 62.5 μg/mL against these pathogens .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Thiadiazole Derivative A | 31.25 | S. aureus |

| Thiadiazole Derivative B | 62.5 | E. coli |

2. Anticancer Properties

The anticancer potential of compounds containing the thiadiazole structure has been extensively documented:

- Studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism often involves cell cycle arrest at the G0/G1 phase and activation of apoptotic pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiadiazole Derivative C | MDA-MB-231 | 0.109 | Apoptosis Induction |

| Thiadiazole Derivative D | A549 | 0.245 | Cell Cycle Arrest |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been highlighted:

- The presence of the methoxy group in the structure has been linked to enhanced radical scavenging activity, which is crucial in mitigating oxidative stress-related inflammation .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Pseudomonas aeruginosa and reported significant inhibition rates comparable to standard antibiotics .

- Cancer Cell Studies : Another research focused on the cytotoxic effects of thiadiazole-based compounds on various cancer cell lines, revealing promising results in terms of selective toxicity towards cancer cells while sparing normal cells .

- Inflammation Models : Experimental models demonstrated that certain derivatives could reduce inflammatory markers significantly in vitro and in vivo, suggesting potential therapeutic applications in chronic inflammatory diseases .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 4-(2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate typically involves multi-step reactions. The key steps include:

- Formation of the Thiadiazole Moiety : The synthesis begins with the preparation of 5-methyl-1,3,4-thiadiazole derivatives through reactions involving thioketones and hydrazine derivatives .

- Pyridine Derivative Synthesis : The introduction of the pyridine ring is achieved via cyclization reactions that incorporate acetamido functionalities .

- Final Esterification : The last step involves esterification with ethyl alcohol to form the final compound .

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are utilized to confirm the structure and purity of the synthesized compound.

Biological Activities

This compound has shown promising biological activities:

Antimicrobial Activity : Studies indicate that derivatives containing thiadiazole moieties exhibit significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of microbial cell walls .

Anti-inflammatory Properties : In silico docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for further development as an anti-inflammatory agent .

Anticancer Potential : Preliminary assays have demonstrated cytotoxic effects against cancer cell lines, suggesting that the compound may interfere with cancer cell proliferation mechanisms. Further investigations are needed to elucidate the specific pathways involved .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antimicrobial Activity | Ethyl 4-(2-(5-methoxy... inhibited growth of E. coli and S. aureus by 70% at a concentration of 50 µg/mL. | Potential use as a natural preservative in food industries. |

| Anti-inflammatory Activity Assessment | Molecular docking revealed binding affinity to 5-LOX comparable to known inhibitors. | Could lead to new treatments for chronic inflammatory diseases. |

| Cytotoxicity Evaluation | IC50 values for cancer cell lines ranged from 20 to 40 µg/mL, indicating moderate cytotoxicity. | Suggests further exploration in cancer therapeutics development. |

Chemical Reactions Analysis

Thioether Formation

The thioether linkage between the pyridinone and thiadiazole rings is likely synthesized via nucleophilic substitution. For example:

-

Reaction Conditions :

Amide Bond Formation

The acetamido linker between the pyridinone and benzoate is formed via coupling:

| Reagent System | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 0–25°C | 70–85 | |

| DCC/DMAP | DMF | RT | 65–75 |

Esterification

The ethyl benzoate group is introduced via classical esterification:

-

Method A : Fischer esterification (benzoic acid + ethanol, H₂SO₄ catalyst, reflux) .

-

Method B : Acyl chloride reaction (benzoyl chloride + ethanol, TEA base) .

Hydrolysis Reactions:

Oxidation of Thioether:

Functional Group Compatibility

Key Research Findings

-

Thioether Stability : The thioether linkage shows moderate oxidation resistance but forms sulfones under prolonged Oxone® exposure .

-

Amide Bond Robustness : Resists hydrolysis under physiological conditions (pH 7.4, 37°C) .

-

Ester Lability : Rapid saponification in basic media (t₁/₂ < 1 hr in 0.1M NaOH) .

Comparison with Similar Compounds

Ethyl 4-(2-(5-Methoxy-1H-Benzo[d]Imidazol-2-yl Thio)Acetamido)Benzoate (A22)

- Structure: Replaces the pyridinone-thiadiazole moiety with a benzoimidazole-thio group.

Cefazedone (Cephalosporin Analogue)

- Structure : Contains a bicyclic β-lactam core with a 5-methyl-1,3,4-thiadiazol-2-yl-thio group.

- Activity: Demonstrates potent gram-positive antibacterial activity, highlighting the importance of the thiadiazole-thio substituent in antimicrobial efficacy. However, the pyridinone derivative lacks the β-lactam ring, likely reducing its bactericidal mechanism .

5-Amino-1-{[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]Acetyl}-3-Methyl-1H-Pyrazole-4-Carbonitrile (7a)

- Structure : Features a pyrazole core linked to the thiadiazole-thio group.

- Synthetic Efficiency: Synthesized in 60.72% yield via nucleophilic substitution, suggesting higher synthetic accessibility compared to the pyridinone derivative, which requires multi-step conjugation .

Physicochemical Properties

| Property | Target Compound | A22 | Cefazedone |

|---|---|---|---|

| Molecular Weight | ~477 g/mol (estimated) | ~443 g/mol | 528.5 g/mol |

| LogP (Lipophilicity) | ~2.5 (predicted) | ~3.1 | 1.8 |

| Water Solubility | Low (ester dominance) | Moderate (polar benzoimidazole) | High (ionizable β-lactam) |

Research Findings and Implications

- Structural Flexibility: The pyridinone-thiadiazole scaffold allows modular substitution, enabling optimization for target selectivity. For instance, replacing the methoxy group with halogens (e.g., Cl) could enhance antimicrobial activity, as seen in dichloropyridyl cephalosporins .

- Synthetic Challenges : Multi-step synthesis of the target compound may limit scalability compared to simpler thiadiazole derivatives like 7a .

Q & A

Q. Inconsistent enzyme inhibition results between fluorometric and radiometric assays: Root causes?

- Methodological Answer :

- Interference testing : Evaluate compound autofluorescence (λex/λem = 485/535 nm) .

- Substrate competition : Use varying ATP concentrations (KM determination) to rule out non-competitive inhibition .

- Orthogonal validation : Repeat with SPR or ITC for binding affinity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.